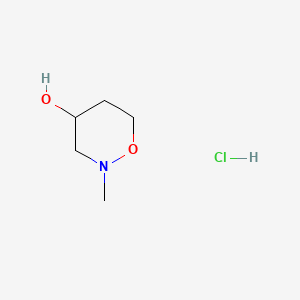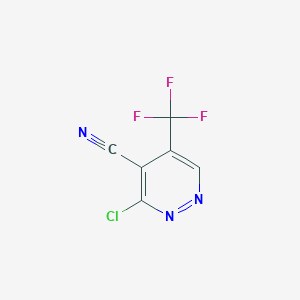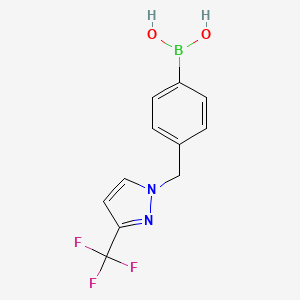
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of dimethyl ether as a methylating agent is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group influences the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and pharmaceutical research, where specific functional groups are required to achieve desired biological activity and stability.
Eigenschaften
Molekularformel |
C9H11ClF3N |
|---|---|
Molekulargewicht |
225.64 g/mol |
IUPAC-Name |
N,2-dimethyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6-3-4-7(9(10,11)12)5-8(6)13-2;/h3-5,13H,1-2H3;1H |
InChI-Schlüssel |
ABWGCTRJKCJUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


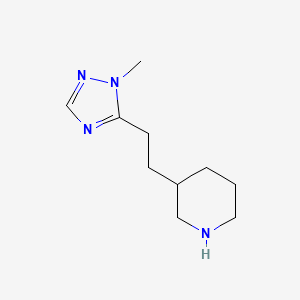
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
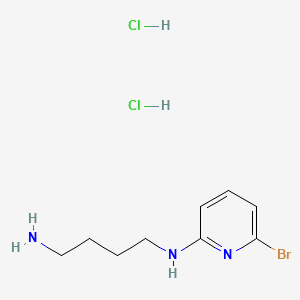

amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
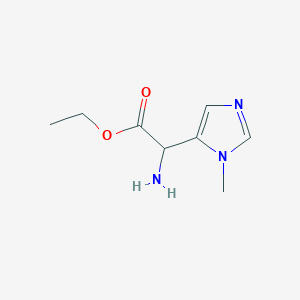
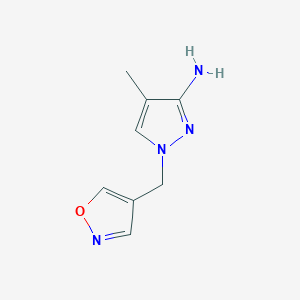
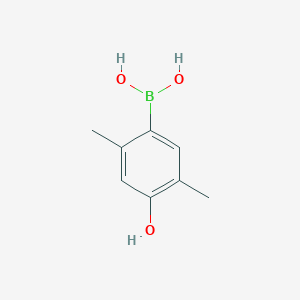
![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
